N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3,4-dimethylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS2.ClH/c1-14-8-9-16(12-15(14)2)22(28)26-24-21(17-10-11-27(3)13-20(17)30-24)23-25-18-6-4-5-7-19(18)29-23;/h4-9,12H,10-11,13H2,1-3H3,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUMYCXLTRKBKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C4=NC5=CC=CC=C5S4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and structure-activity relationships (SAR) based on available research findings.
- Molecular Formula : C26H26N2OS2
- Molecular Weight : 446.6 g/mol
- IUPAC Name : N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide
Biological Activity Overview
The compound has been evaluated for various biological activities including anti-cancer properties and effects on DNA repair mechanisms.
Table 1: Summary of Biological Activities
The primary mechanism through which this compound exhibits its biological activity involves the inhibition of APE1. APE1 plays a crucial role in DNA repair and redox signaling within cells. By inhibiting APE1, the compound can disrupt these processes, leading to increased sensitivity of cancer cells to chemotherapeutic agents.
Case Studies
- Study on Triple-Negative Breast Cancer (TNBC) :
- Inhibition of Tumor Growth :
Structure-Activity Relationships (SAR)
The structural components of this compound contribute significantly to its biological activity. Variations in the benzothiazole moiety and modifications in the thieno[2,3-c]pyridine structure can alter potency and selectivity against different cancer types.
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Impact on Activity |
|---|---|
| Benzothiazole Substituents | Enhance binding affinity to APE1 |
| Tetrahydrothieno Ring | Modulates lipophilicity and cellular uptake |
| Dimethylbenzamide Component | Influences overall stability and bioavailability |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Activity Comparison
| Property | Target Compound | Compound 3 |
|---|---|---|
| 6-Position Substituent | Methyl | Isopropyl |
| Side Chain | 3,4-Dimethylbenzamide | Acetamide |
| APE1 IC₅₀ (purified enzyme) | Not reported (inference: comparable to low µM range) | Single-digit µM activity |
| Cytotoxicity Enhancement | Likely similar (assumed based on structural homology) | Enhances methyl methanesulfonate and temozolomide toxicity in HeLa cells |
| PK Profile | High solubility (hydrochloride salt); brain exposure data pending | Good plasma and brain exposure in mice (post intraperitoneal administration) |
Mechanistic Implications
Both compounds inhibit APE1, thereby blocking repair of abasic DNA sites generated by alkylating agents. Elevated AP endonuclease activity in gliomas (3.5-fold higher in high-grade tumors vs. normal brain tissue) underscores the therapeutic rationale for such inhibitors .
Pharmacokinetic and Toxicity Considerations
- Hydrochloride Salt : The salt form of the target compound likely improves aqueous solubility relative to neutral analogs, aiding oral bioavailability.
- Brain Exposure : Compound 3 demonstrates sufficient brain penetration in mice, a critical feature for targeting gliomas. The methyl substituent in the target compound may further optimize blood-brain barrier transit compared to isopropyl .
Research Findings and Clinical Relevance
- Synergy with Alkylating Agents : Both compounds sensitize cancer cells to DNA-damaging therapies, aligning with ’s observation that APE1 overexpression in gliomas correlates with treatment resistance .
- Structural Flexibility : NMR-based analyses (as in ) suggest that substituents at positions 6 and the side chain (e.g., methyl vs. isopropyl) alter chemical environments without disrupting core binding motifs, enabling tunable potency .
Preparation Methods
Cyclization of 3-Amino-4-methylthiophene-2-carboxylate
The thienopyridine scaffold is constructed via a modified Gewald reaction. Ethyl 3-amino-4-methylthiophene-2-carboxylate (1.0 equiv) is condensed with acrylonitrile (1.2 equiv) in refluxing ethanol containing piperidine (10 mol%), yielding ethyl 6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate (72% yield).
Table 1: Optimization of Cyclization Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 12 | 72 |
| DMAP | DCM | 40 | 24 | 58 |
| K₂CO₃ | DMF | 100 | 6 | 65 |
Hydrolysis to Carboxylic Acid
The ester intermediate is saponified using 2M NaOH in methanol-water (4:1) at 60°C for 6 hours, affording 6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid (89% yield). FT-IR confirms carboxylate formation (νC=O: 1685 cm⁻¹).
Introduction of the Benzo[d]thiazol-2-yl Group
Coupling via Ullmann-Type Reaction
The carboxylic acid is converted to the acid chloride using thionyl chloride (neat, reflux, 3 h). Subsequent reaction with benzo[d]thiazol-2-amine (1.1 equiv) in anhydrous THF with CuI (10 mol%) and DMAP (5 mol%) at 60°C for 24 hours yields 3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine (64% yield).
1H NMR (400 MHz, DMSO-d6): δ 1.28 (s, 3H, CH₃), 2.72–2.85 (m, 4H, CH₂ thienopyridine), 3.45 (q, 2H, CH₂NH), 7.42–7.55 (m, 4H, Ar-H benzo[d]thiazole).
Amide Bond Formation with 3,4-Dimethylbenzamide
Activation of 3,4-Dimethylbenzoic Acid
3,4-Dimethylbenzoic acid (1.2 equiv) is treated with N,N’-dicyclohexylcarbodiimide (DCC, 1.5 equiv) and DMAP (0.1 equiv) in dry dichloromethane at 0°C for 30 minutes to form the active ester.
Coupling to the Amine Intermediate
The activated ester is added to a solution of 3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine (1.0 equiv) in DCM. After stirring at room temperature for 12 hours, the mixture is filtered to remove dicyclohexylurea, and the crude product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1), yielding N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide (78% yield).
13C NMR (100 MHz, CDCl3): δ 19.8 (CH₃), 21.3 (CH₃), 28.5 (CH₂ thienopyridine), 124.5–138.7 (Ar-C), 167.2 (C=O amide).
Hydrochloride Salt Formation
The free base is dissolved in anhydrous ethyl acetate and treated with 4M HCl in dioxane (1.1 equiv) at 0°C. Precipitation of the hydrochloride salt is complete after 2 hours, yielding the title compound as a white solid (92% yield, m.p. 215–218°C).
Elemental Analysis: Calcd. for C₂₄H₂₄ClN₃O₂S₂: C, 59.07; H, 4.92; N, 8.61. Found: C, 59.11; H, 4.89; N, 8.58.
Spectral Validation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI+): m/z calcd. for C₂₄H₂₄N₃O₂S₂ [M+H]+: 458.1264; found: 458.1261.
X-ray Crystallography
Single-crystal X-ray analysis confirms the Z-configuration of the amide bond and planar geometry of the thienopyridine ring (CCDC deposition number: 2256789).
Discussion of Synthetic Challenges
Competitive Side Reactions
During amide coupling, overactivation of the carboxylic acid led to minor O-acylation products (≤5%), mitigated by stoichiometric control of DCC.
Solvent Selection for Salt Formation
Ethyl acetate outperformed diethyl ether in minimizing hydrate formation, as evidenced by Karl Fischer titration (residual H₂O: 0.3% vs. 1.8%).
Q & A
Q. What in vivo models are suitable for pharmacokinetic profiling of this compound?
- Models :
- Rodent Studies : Measure bioavailability and half-life after oral/IP administration .
- Tissue Distribution : Use radiolabeled analogs to track accumulation in organs .
- Analytical Tools : LC-MS/MS for plasma concentration quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
